2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione
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Overview
Description
2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes multiple benzoxazinone and isoindole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone intermediates, which are then coupled with isoindole derivatives under specific reaction conditions. Common reagents used in these reactions include brominating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atoms in the benzoxazinone moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share some structural similarities with 2-[3,5-Bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione.
Benzoxazinone Derivatives: Other benzoxazinone-containing compounds, like 4-hydroxy-2-quinolones, also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of benzoxazinone and isoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H13Br2N3O6/c31-16-5-7-23-21(12-16)29(38)40-25(33-23)14-9-15(26-34-24-8-6-17(32)13-22(24)30(39)41-26)11-18(10-14)35-27(36)19-3-1-2-4-20(19)28(35)37/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVJGKKUNWGZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4)C6=NC7=C(C=C(C=C7)Br)C(=O)O6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H13Br2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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